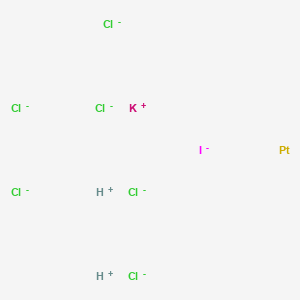
Iodoplatinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iodoplatinate, also known as this compound, is a useful research compound. Its molecular formula is Cl6H2IKPt-4 and its molecular weight is 575.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Analytical Chemistry
Thin Layer Chromatography (TLC)
Iodoplatinate is prominently used as a locating reagent in thin layer chromatography for the detection of various compounds, especially drugs. Its ability to produce distinctive color reactions makes it an effective tool for identifying substances.
-
Case Study: Detection of Opioids
In a study analyzing opioids, this compound was used to visualize spots on chromatograms. The resulting colors ranged from blue-black to pink-purple, allowing for clear differentiation between compounds like morphine and codeine . - Table 1: Color Reactions of this compound with Various Opioids
| Compound | Color Reaction |
|---|---|
| Morphine | Violet |
| Codeine | Blue |
| Thebaine | Pink-purple |
| Papaverine | Blue-black |
Visualization of Tertiary Amines
this compound serves as a standard method for visualizing tertiary amines in chromatographic analysis. For instance, it was shown that the presence of antioxidants could interfere with the detection of certain compounds but could be resolved by introducing hydrogen peroxide to regenerate the this compound reagent .
Forensic Science
This compound has significant applications in forensic analysis, particularly in the identification of narcotics and other controlled substances.
-
Case Study: Opium Alkaloid Detection
In forensic examinations, this compound was used to spray chromatograms containing opium alkaloids. The reagent provided sensitive detection capabilities, allowing for the identification of substances like heroin and papaverine through colorimetric reactions . - Table 2: Forensic Applications of this compound
| Substance | Detection Method | Resulting Color |
|---|---|---|
| Heroin | This compound Spray | Violet |
| Nicotine | This compound Spray | Bluish |
| Papaverine | This compound Spray | Blue-black |
Clinical Applications
This compound is also utilized in clinical diagnostics, particularly in metabolic disease testing.
-
Case Study: Metabolic Disorders
Research indicates that this compound can assist in diagnosing certain metabolic disorders by detecting specific urinary organic acids. Its application helps confirm diagnoses through colorimetric changes when reacting with target metabolites . - Table 3: Clinical Applications of this compound
| Disorder | Diagnostic Use |
|---|---|
| Carnitine-acylcarnitine deficiency | Urinary organic acid detection |
| Urea cycle disorders | Metabolite identification |
Summary and Conclusion
This compound's versatility as a reagent in analytical chemistry, forensic science, and clinical diagnostics highlights its importance in various research fields. Its ability to provide clear visual indications through color changes makes it an invaluable tool for scientists and researchers.
属性
CAS 编号 |
39176-46-0 |
|---|---|
分子式 |
Cl6H2IKPt-4 |
分子量 |
575.8 g/mol |
IUPAC 名称 |
potassium;hydron;platinum;hexachloride;iodide |
InChI |
InChI=1S/6ClH.HI.K.Pt/h7*1H;;/q;;;;;;;+1;/p-5 |
InChI 键 |
KGPWQTUWCWCKTK-UHFFFAOYSA-I |
SMILES |
[H+].[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[I-].[Pt] |
规范 SMILES |
[H+].[H+].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[I-].[Pt] |
同义词 |
iodoplatinate Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (1:1) Platinate(2-), hexachloro-, (OC-6-11)-, dihydrogen, compd. with potassium iodide (KI) (1:1) platinous iodide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















